molecular formula C8H20Cl2N2 B6225927 N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride CAS No. 2077-91-0

N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride

Cat. No.: B6225927
CAS No.: 2077-91-0
M. Wt: 215.16 g/mol
InChI Key: MOSYYFXUTWLBIU-UHFFFAOYSA-N
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Description

N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of cyclohexane, where two amino groups are substituted at the 1 and 3 positions, each with a methyl group. This compound is often used in various scientific research areas due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride typically involves the reaction of cyclohexane-1,3-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro compounds.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for diverse reactivity patterns that can be exploited in various chemical reactions such as:

  • Oxidation : The compound can be oxidized to form amine oxides using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can yield different amine derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : The amine groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Biology

In biological research, this compound is utilized as a ligand in enzyme-substrate interaction studies. Its ability to form stable complexes with metal ions makes it valuable for investigating metalloproteins and other biologically relevant systems.

Key applications include:

  • Enzyme Modulation : The compound's interaction with specific molecular targets can influence various biochemical pathways.
  • Drug Delivery Systems : Investigated for its potential role in enhancing the efficacy of drug formulations.

Medicine

This compound is being studied for potential therapeutic applications:

  • Therapeutic Agent : Research indicates its potential in treating certain diseases due to its biological activity.
  • Drug Formulation : Its properties may improve the delivery and effectiveness of pharmaceutical compounds .

Industry

In industrial applications, this compound acts as an intermediate in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties facilitate the development of agrochemicals and other industrial products .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

  • Enzyme Interaction Studies : Research demonstrated how this compound binds to metal ions, modulating enzyme activity which is crucial for understanding metabolic pathways in organisms.
  • Pharmaceutical Development : Investigations into its role in drug delivery systems have shown promising results in enhancing bioavailability and therapeutic outcomes in preclinical models.

Mechanism of Action

The mechanism of action of N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-dimethylcyclohexane-1,3-diamine dihydrochloride
  • N1,N3-dimethylcyclohexane-1,2-diamine dihydrochloride
  • N1,N3-dimethylcyclohexane-1,4-diamine dihydrochloride

Uniqueness

N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where precise molecular interactions are required.

Biological Activity

N1,N3-Dimethylcyclohexane-1,3-diamine dihydrochloride is a compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H18Cl2N2
  • CAS Number : 2613299-52-6
  • Structure : The compound features a cyclohexane backbone with two methyl groups and two amino groups, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand in enzyme-substrate interactions and can form stable complexes with metal ions, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound's amine groups allow it to participate in enzyme catalysis, potentially modulating enzyme activity.
  • Metal Ion Binding : Its ability to bind metal ions makes it relevant in studies involving metalloproteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, particularly in inhibiting the growth of specific cancer cell lines.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing, with some evidence supporting its role in protecting neuronal cells from oxidative stress.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the compound's effectiveness against glioblastoma multiforme (GBM) cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.
  • Neuroprotection :
    • In vitro experiments demonstrated that this compound could reduce apoptosis in neuronal cells exposed to oxidative stress. This effect was attributed to the compound's ability to modulate signaling pathways associated with cell survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of GBM cell growth
NeuroprotectiveReduced apoptosis under oxidative stress
Enzyme ModulationInteraction with metalloproteins

Synthesis and Production

The synthesis of this compound typically involves the reaction of cyclohexane-1,3-diamine with methylating agents under controlled conditions. The process can be scaled up for industrial production using continuous flow reactors to ensure consistent quality and yield.

Properties

CAS No.

2077-91-0

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

1-N,3-N-dimethylcyclohexane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-9-7-4-3-5-8(6-7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H

InChI Key

MOSYYFXUTWLBIU-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC(C1)NC.Cl.Cl

Purity

95

Origin of Product

United States

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